Bisphenol A-d16

Description

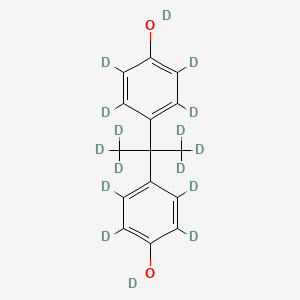

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-[1,1,1,3,3,3-hexadeuterio-2-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-MAJJRYNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O[2H])[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583721 | |

| Record name | Bisphenol A-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96210-87-6 | |

| Record name | Bisphenol A-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 96210-87-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Bisphenol A-d16

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and analysis of Bisphenol A-d16 (BPA-d16), a crucial internal standard for the quantitative analysis of Bisphenol A (BPA) in various matrices. The use of a deuterated analog like BPA-d16 is essential for correcting matrix effects and variations in extraction efficiency, particularly in sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document outlines a representative synthetic protocol, presents methods for determining isotopic purity, and offers quantitative data in a structured format.

Synthesis of this compound

The synthesis of Bisphenol A is typically achieved through the acid-catalyzed condensation of phenol with acetone.[3][4] For the synthesis of this compound, the analogous reaction is performed using deuterated precursors: phenol-d6 and acetone-d6. This ensures the incorporation of deuterium atoms at all 16 non-exchangeable hydrogen positions on the final molecule.

Synthetic Pathway

The reaction involves an electrophilic aromatic substitution mechanism where the protonated carbonyl group of acetone-d6 acts as the electrophile, attacking the electron-rich aromatic rings of two phenol-d6 molecules.

References

- 1. Quantification of deuterated bisphenol A in serum, tissues, and excreta from adult Sprague-Dawley rats using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisphenol-A (BPA), BPA glucuronide, and BPA sulfate in mid-gestation umbilical cord serum in a Northern and Central California population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisphenol A synthesis - chemicalbook [chemicalbook.com]

- 4. juniperpublishers.com [juniperpublishers.com]

A Technical Guide to Bisphenol A-d16: Applications in Research and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Bisphenol A-d16 (BPA-d16), a deuterated analog of Bisphenol A (BPA). This document outlines its chemical properties, applications as an internal standard in analytical methodologies, and its relevance in studying the biological pathways of BPA.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of BPA, where 16 hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to BPA but has a distinct mass.

| Property | Value | Reference |

| CAS Number | 96210-87-6 | |

| Molecular Formula | C₁₅D₁₆O₂ | [1] |

| Molecular Weight | 244.38 g/mol | [1][2][3][4] |

| Synonyms | 2,2-Bis(4-hydroxyphenyl)propane-d16, 4,4'-Isopropylidenediphenol-d16 | [3] |

| Physical Form | Solid | [3] |

| Melting Point | 157-159 °C | [3] |

| Boiling Point | 220 °C at 4 mmHg | [3] |

Applications in Quantitative Analysis

The primary application of BPA-d16 is as an internal standard in analytical methods to accurately quantify BPA in various complex matrices. Its use helps to correct for variations in sample extraction, processing, and instrument response.[5]

Experimental Protocol: Quantification of BPA in Biological Samples using LC-MS/MS

This protocol provides a general framework for the analysis of BPA in serum, tissues, and excreta using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with BPA-d16 as an internal standard.[6]

1. Sample Preparation:

-

Internal Standard Spiking: A known amount of this compound internal standard solution is added to each biological sample (e.g., serum, homogenized tissue, urine) at the beginning of the extraction process.[7]

-

Extraction: BPA and BPA-d16 are extracted from the matrix using a suitable organic solvent, such as acetonitrile with 1% acetic acid.[7] For complex matrices, a salting-out step with sodium chloride can be employed to improve the partitioning of BPA into the organic phase.[7]

-

Purification: Solid-phase extraction (SPE) is often used for cleanup to remove interfering substances.[8] The extract is passed through a cartridge (e.g., Oasis HLB), and after washing, the analytes are eluted.

-

Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like ammonium fluoride to enhance ionization.

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.[7]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both BPA and BPA-d16 to ensure selectivity and sensitivity.

-

BPA transition: m/z 227.1 → 212.1

-

BPA-d16 transition: m/z 241.1 → 223.1[7]

-

3. Quantification:

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of BPA and a fixed concentration of BPA-d16.

-

The peak area ratio of BPA to BPA-d16 in the samples is used to determine the concentration of BPA by interpolating from the calibration curve.

Role in Understanding Bisphenol A Signaling Pathways

Bisphenol A is a known endocrine-disrupting chemical that can interfere with various cellular signaling pathways.[9][10] As a chemically identical tracer, BPA-d16 is an invaluable tool in metabolic and pharmacokinetic studies to elucidate the mechanisms of BPA's action. The following diagrams illustrate key signaling pathways affected by BPA.

GPER-Mediated Signaling Pathway

BPA can activate the G-protein-coupled estrogen receptor (GPER), leading to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of downstream signaling cascades like the ERK1/2 pathway. This can influence cell proliferation, migration, and survival.[11]

References

- 1. Bisphenol A D16 | CAS 96210-87-6 | LGC Standards [lgcstandards.com]

- 2. Bisphenol A (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. This compound D 98atom 96210-87-6 [sigmaaldrich.com]

- 4. This compound | C15H16O2 | CID 16212886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. Quantification of deuterated bisphenol A in serum, tissues, and excreta from adult Sprague-Dawley rats using liquid chromatography with tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. scielo.br [scielo.br]

- 9. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 11. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bisphenol A-d16 Analytical Standard: Commercial Suppliers and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available Bisphenol A-d16 (BPA-d16) analytical standard. It is designed to assist researchers, scientists, and professionals in drug development in sourcing high-quality standards and implementing reliable analytical methods for the quantification of Bisphenol A (BPA). This document outlines the key specifications from major commercial suppliers, detailed experimental protocols for sample analysis, and visual workflows to guide laboratory procedures.

Commercial Suppliers and Product Specifications

This compound (CAS No. 96210-87-6) is a deuterated analog of Bisphenol A, widely used as an internal standard in isotope dilution mass spectrometry for accurate quantification of BPA. Several reputable suppliers offer this analytical standard. The following tables summarize the key quantitative data from prominent commercial sources.

Table 1: General and Chemical Properties of this compound

| Property | Value |

| CAS Number | 96210-87-6 |

| Molecular Formula | (CD₃)₂C(C₆D₄OD)₂ |

| Molecular Weight | 244.38 g/mol |

| Appearance | Solid |

| Melting Point | 157-159 °C[1] |

| Boiling Point | 220 °C at 4 mmHg[1] |

Table 2: Comparative Specifications from Commercial Suppliers

| Supplier | Product Number(s) | Isotopic Purity | Chemical Purity | Available Pack Sizes |

| LGC Standards | DRE-C10655501; CIL-DLM-1839-0.1; CIL-DLM-1839-1 | 98 atom % D[2] | Not specified | 50 mg, 0.1 g, 1 g[2] |

| Sigma-Aldrich (Merck) | 451835; 442876 | 98 atom % D[1] | ≥99% (CP)[1] | 50 mg, 250 mg, 1 g |

| Cambridge Isotope Laboratories, Inc. | DLM-1839-0.1; DLM-1839-1 | 98% | 98%[3] | 0.1 g, 1 g[3] |

Note: Purity and availability are subject to batch-specific variations. Users should always refer to the Certificate of Analysis (CoA) provided by the supplier for the most accurate and up-to-date information. CoAs can typically be downloaded from the supplier's website by providing the lot number.[4]

Experimental Protocols for Bisphenol A Quantification

The use of this compound as an internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification of BPA. Below are detailed protocols adapted from established scientific literature for the analysis of BPA in different matrices using GC-MS and LC-MS/MS.

Protocol 1: Determination of Bisphenol A in Canned Food by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a solvent extraction method followed by derivatization and GC-MS analysis.[5]

1. Reagents and Materials:

-

This compound analytical standard

-

Bisphenol A analytical standard

-

Potassium Carbonate (K₂CO₃)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

Acetic anhydride

-

Sodium acetate

-

Methanol

-

Homogenizer

-

Centrifuge

-

GC-MS system

2. Sample Preparation and Extraction:

-

Homogenize the canned food sample.

-

Weigh 1-10 g of the homogenized sample and spike with a known amount of this compound internal standard solution (e.g., 400 µL of 100 µg/L).

-

Add 20 mL of an aqueous solution of 0.25 M K₂CO₃ and 0.1 M NaOH.

-

Blend the mixture for 2 minutes and let it stand for 5 minutes.

-

Filter the aqueous alkaline extract under suction.

-

Wash the solid residue with 15 mL of the K₂CO₃/NaOH solution.

-

Combine the filtrates and adjust the pH to 4 with 1.2 M HCl.

-

Transfer the acidified solution to a separatory funnel and extract twice with 20 mL of diethyl ether.

-

Pool the diethyl ether extracts.

3. Derivatization:

-

Evaporate the diethyl ether extract to dryness.

-

Add acetic anhydride as the derivatization agent and sodium acetate as a catalyst.

-

Heat the mixture at 110 °C for 30 minutes to form the diacetyl derivative of BPA and BPA-d16.

4. GC-MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent.

-

Inject an aliquot into the GC-MS system.

-

Set the GC-MS to operate in Selected Ion Monitoring (SIM) mode.

-

Monitor the characteristic ions for the diacetyl derivatives of BPA (e.g., m/z 213, 228, 312) and BPA-d16 (e.g., m/z 224, 242, 284).[5]

-

Quantify the amount of BPA in the sample by comparing the peak area ratio of the native BPA to the deuterated internal standard against a calibration curve.

Protocol 2: Determination of Bisphenol A in Water and Beverages by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a direct injection method suitable for liquid samples, adapted from AOAC Official Method 2017.15.[6]

1. Reagents and Materials:

-

This compound analytical standard

-

Bisphenol A analytical standard

-

Acetonitrile (LC-MS grade)

-

Acetic acid

-

Ammonium fluoride

-

Sodium chloride

-

LC-MS/MS system

2. Sample Preparation:

-

Transfer 10 mL of the liquid sample (water or beverage) into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of this compound internal standard solution (e.g., 25 µL of 400 ng/mL).

-

Vortex the sample for at least 15 seconds.

-

Add 10 mL of 1% acetic acid in acetonitrile.

-

Add sodium chloride to facilitate the separation of the aqueous and organic layers (salting out).

-

Centrifuge the sample.

-

For samples with high lipid content, a freeze-out step can be included to precipitate lipids.

-

Transfer an aliquot of the upper acetonitrile layer for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Inject the sample extract into the LC-MS/MS system.

-

Use a suitable reversed-phase column for chromatographic separation.

-

The mobile phase can consist of a gradient of water with ammonium fluoride and acetonitrile.

-

Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Monitor the appropriate precursor-to-product ion transitions for BPA and BPA-d16 in Multiple Reaction Monitoring (MRM) mode.

-

Quantify BPA based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.

Experimental Workflows

The following diagrams illustrate the general workflows for the analytical methods described above.

Caption: Workflow for the analysis of Bisphenol A in canned food using GC-MS.

Caption: Workflow for the analysis of Bisphenol A in liquid samples using LC-MS/MS.

References

- 1. This compound D 98atom 96210-87-6 [sigmaaldrich.com]

- 2. Bisphenol A (D16,98%) | CAS 96210-87-6 | LGC Standards [lgcstandards.com]

- 3. Bisphenol A (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1839-0.1 [isotope.com]

- 4. This compound analytical standard 96210-87-6 [sigmaaldrich.com]

- 5. akjournals.com [akjournals.com]

- 6. academic.oup.com [academic.oup.com]

Understanding the Mass Shift of Bisphenol A-d16 in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles behind the mass shift observed for Bisphenol A-d16 (BPA-d16) in mass spectrometry. It provides a comprehensive overview for researchers, scientists, and drug development professionals utilizing isotope-labeled internal standards for quantitative analysis. This guide will delve into the core concepts of mass spectrometry, isotope labeling, and the practical application of these principles in the analysis of Bisphenol A (BPA).

The Core Principle: Isotope Labeling and Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[1][2][3] In a typical MS workflow, a sample is ionized, and the resulting ions are separated based on their m/z, then detected.[1][2][4] This allows for the identification and quantification of molecules.

Isotope labeling is a technique where atoms in a molecule are replaced with their heavier isotopes.[5][6] In the context of quantitative mass spectrometry, stable isotopes like deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly used.[6] This "heavy" labeling results in a molecule with a greater mass, which is easily distinguishable from its unlabeled, or "light," counterpart in a mass spectrometer.[7] This mass difference is the key to its utility as an internal standard.

Bisphenol A and its Deuterated Analog, BPA-d16

Bisphenol A (BPA) is an organic compound widely used in the production of polycarbonate plastics and epoxy resins.[8][9] Its chemical formula is C₁₅H₁₆O₂.[10][11]

This compound (BPA-d16) is a deuterated form of BPA, where all 16 hydrogen atoms are replaced by deuterium atoms.[12][13] Its linear chemical formula is (CD₃)₂C(C₆D₄OD)₂.[13]

The Mass Shift of BPA-d16 Explained

The fundamental reason for the mass shift observed between BPA and BPA-d16 in a mass spectrometer is the difference in the atomic mass of hydrogen and its isotope, deuterium.

-

Hydrogen (¹H): Has a mass of approximately 1.0078 atomic mass units (amu).

-

Deuterium (²H or D): Has a mass of approximately 2.0141 amu.

The mass difference between a single deuterium atom and a hydrogen atom is approximately 1.0063 amu. In BPA-d16, all 16 hydrogen atoms of BPA are substituted with deuterium atoms. Therefore, the theoretical mass shift can be calculated as:

16 * (Mass of Deuterium - Mass of Hydrogen) = 16 * (2.0141 amu - 1.0078 amu) ≈ 16.10 amu

This results in a nominal mass shift of +16, which is readily observed in the mass spectrum.[13]

Quantitative Data Summary

The following table summarizes the key quantitative data for BPA and BPA-d16:

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key Mass Shift |

| Bisphenol A (BPA) | C₁₅H₁₆O₂ | 228.29[11] | 228.115029749[11] | N/A |

| This compound (BPA-d16) | C₁₅D₁₆O₂ | 244.38[12][13] | 244.215457684[12] | +16[13] |

Experimental Protocol: A Generalized LC-MS/MS Method for BPA Analysis

The following is a generalized experimental protocol for the quantitative analysis of BPA using BPA-d16 as an internal standard, based on common practices in the field. This method typically involves liquid chromatography for separation followed by tandem mass spectrometry for detection and quantification.

5.1. Sample Preparation

A crucial step in the analysis of BPA in various matrices (e.g., infant formula, environmental water) is the extraction of the analyte. A common technique is Solid Phase Extraction (SPE).

-

Objective: To isolate BPA and BPA-d16 from the sample matrix and concentrate them.

-

Generalized Steps:

-

Spike the sample with a known concentration of BPA-d16 internal standard.

-

Perform an extraction, for example, using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

-

Further clean up the extract using an SPE cartridge (e.g., Oasis HLB).

-

Elute the analytes from the SPE cartridge.

-

The eluate can then be diluted and injected into the LC-MS/MS system.

-

5.2. Liquid Chromatography (LC)

-

Objective: To chromatographically separate BPA and BPA-d16 from other components in the extract before they enter the mass spectrometer.

-

Typical Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water) and an organic solvent (e.g., methanol or acetonitrile).

-

Injection Volume: Typically in the range of 5-25 µL.[14]

5.3. Tandem Mass Spectrometry (MS/MS)

-

Objective: To selectively detect and quantify BPA and BPA-d16.

-

Ionization Mode: Negative ion electrospray ionization (ESI) is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. In MRM, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored.

MRM Transitions for BPA and BPA-d16:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) for Quantitation | Product Ion (m/z) for Confirmation |

| Bisphenol A (BPA) | 227.1 | 133.2[15] | 212.1[15] |

| This compound (BPA-d16) | 241 (as [M-D]⁻) | 223 | - |

Note: In negative ion mode, BPA typically loses a proton to form the [M-H]⁻ ion with an m/z of 227. Similarly, BPA-d16 can lose a deuteron to form a [M-D]⁻ ion. The precursor m/z of 241 for BPA-d16 suggests the loss of a deuteron from the deuterated molecule (244 - 2 = 242, with the charge making it 241 in negative mode). Some sources indicate that BPA-d16 can be transformed into BPA-d14 in water, leading to a precursor m/z of 241.[14]

Visualizing the Workflow and Logic

Diagram 1: Experimental Workflow for BPA Analysis

Caption: A generalized experimental workflow for the analysis of Bisphenol A using an internal standard.

Diagram 2: Logic of Internal Standard Quantification

Caption: Logical flow of quantification using an isotopically labeled internal standard.

Conclusion

The mass shift of +16 observed for this compound is a direct and predictable consequence of replacing 16 hydrogen atoms with their heavier deuterium isotopes. This significant and distinct mass difference allows BPA-d16 to serve as an excellent internal standard in mass spectrometry-based quantitative methods. By understanding the principles of isotope labeling and employing robust analytical workflows, researchers can achieve accurate and reliable quantification of Bisphenol A in a variety of complex matrices.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 3. acdlabs.com [acdlabs.com]

- 4. dgms.eu [dgms.eu]

- 5. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]

- 6. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 7. UWPR [proteomicsresource.washington.edu]

- 8. 3dchem.com [3dchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | C15H16O2 | CID 16212886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound D 98atom 96210-87-6 [sigmaaldrich.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Bisphenol A-d16 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the deuterated form of Bisphenol A, Bisphenol A-d16 (BPA-d16), in various organic solvents. While specific quantitative solubility data for BPA-d16 is not extensively available in published literature, its structural similarity to Bisphenol A (BPA) allows for a reliable estimation of its solubility characteristics based on the well-documented data of its non-deuterated counterpart. Deuteration is not expected to significantly alter the solubility of the molecule in organic solvents. This guide presents a compilation of solubility data for BPA, which serves as a strong proxy for BPA-d16, along with detailed experimental protocols for solubility determination and relevant analytical workflows.

Quantitative Solubility Data

The solubility of Bisphenol A, and by extension this compound, is a critical parameter for a wide range of applications, from analytical standard preparation to its use in various research and industrial processes. The following table summarizes the solubility of Bisphenol A in a selection of organic solvents. This data is derived from a study by Sun et al. (2020) and provides a valuable reference for researchers working with BPA-d16.[1]

| Organic Solvent | Temperature (K) | Molar Fraction (x10^2) | Solubility ( g/100g solvent) |

| N,N-dimethylformamide | 273.15 | 42.15 | 175.0 |

| 283.15 | 47.89 | 220.1 | |

| 293.15 | 54.12 | 276.9 | |

| 303.15 | 60.89 | 349.9 | |

| 313.15 | 68.25 | 446.9 | |

| Acetone | 273.15 | 29.87 | 81.3 |

| 283.15 | 34.21 | 102.5 | |

| 293.15 | 39.05 | 128.8 | |

| 303.15 | 44.45 | 162.2 | |

| 313.15 | 50.48 | 205.8 | |

| Methanol | 273.15 | 15.89 | 30.1 |

| 283.15 | 18.98 | 38.1 | |

| 293.15 | 22.54 | 48.2 | |

| 303.15 | 26.65 | 60.9 | |

| 313.15 | 31.41 | 77.4 | |

| Ethanol | 273.15 | 14.12 | 34.3 |

| 283.15 | 16.98 | 43.6 | |

| 293.15 | 20.25 | 55.2 | |

| 303.15 | 24.01 | 70.0 | |

| 313.15 | 28.36 | 89.2 | |

| Ethyl Acetate | 273.15 | 10.54 | 28.9 |

| 283.15 | 12.87 | 37.1 | |

| 293.15 | 15.59 | 47.7 | |

| 303.15 | 18.78 | 61.1 | |

| 313.15 | 22.52 | 78.8 | |

| Acetonitrile | 273.15 | 8.99 | 19.4 |

| 283.15 | 10.98 | 24.6 | |

| 293.15 | 13.31 | 31.0 | |

| 303.15 | 16.05 | 39.0 | |

| 313.15 | 19.29 | 49.6 | |

| 1-Propanol | 273.15 | 11.23 | 32.2 |

| 283.15 | 13.54 | 40.8 | |

| 293.15 | 16.21 | 51.6 | |

| 303.15 | 19.31 | 65.4 | |

| 313.15 | 22.92 | 83.3 | |

| 1-Butanol | 273.15 | 9.87 | 32.1 |

| 283.15 | 11.89 | 40.4 | |

| 293.15 | 14.24 | 50.8 | |

| 303.15 | 17.01 | 64.2 | |

| 313.15 | 20.25 | 81.6 | |

| 2-Propanol | 273.15 | 10.89 | 31.1 |

| 283.15 | 13.15 | 39.4 | |

| 293.15 | 15.78 | 49.9 | |

| 303.15 | 18.88 | 63.5 | |

| 313.15 | 22.51 | 81.3 | |

| 2-Butanol | 273.15 | 9.55 | 31.0 |

| 283.15 | 11.53 | 39.0 | |

| 293.15 | 13.84 | 49.0 | |

| 303.15 | 16.56 | 61.9 | |

| 313.15 | 19.76 | 78.8 | |

| 1,4-Dioxane | 273.15 | 24.33 | 68.8 |

| 283.15 | 28.54 | 86.8 | |

| 293.15 | 33.31 | 109.8 | |

| 303.15 | 38.71 | 139.8 | |

| 313.15 | 44.81 | 179.8 | |

| Cyclohexanone | 273.15 | 21.89 | 59.8 |

| 283.15 | 25.87 | 76.5 | |

| 293.15 | 30.45 | 97.4 | |

| 303.15 | 35.71 | 124.5 | |

| 313.15 | 41.74 | 160.8 | |

| Formamide | 273.15 | 5.43 | 12.5 |

| 283.15 | 6.54 | 15.5 | |

| 293.15 | 7.85 | 19.2 | |

| 303.15 | 9.41 | 23.8 | |

| 313.15 | 11.28 | 29.5 | |

| Methyl Acetate | 273.15 | 11.89 | 30.1 |

| 283.15 | 14.35 | 38.2 | |

| 293.15 | 17.21 | 48.6 | |

| 303.15 | 20.58 | 62.3 | |

| 313.15 | 24.54 | 80.8 |

Data extracted from Sun, Y., et al. (2020). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents.[1]

Generally, Bisphenol A exhibits high solubility in polar aprotic solvents like N,N-dimethylformamide and acetone, as well as in alcohols such as methanol and ethanol.[2][3][4] Its solubility tends to be lower in less polar solvents.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. Furthermore, BPA-d16 is frequently utilized as an internal standard in analytical methods for the quantification of BPA in various matrices.[5][6] The following sections detail the methodologies for these applications.

Protocol for Solubility Determination (Shake-Flask Method)

A widely accepted method for determining the solubility of a compound is the shake-flask method, which involves equilibrating a surplus of the solute with the solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a similar quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle. For finer suspensions, centrifugation can be employed to facilitate phase separation.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding any disturbance of the solid phase.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC with UV or mass spectrometric detection.

-

Calculation: The solubility is then calculated based on the measured concentration in the saturated solution and expressed in appropriate units (e.g., g/L, mol/L).

Protocol for the Use of BPA-d16 as an Internal Standard in BPA Analysis

This compound is an ideal internal standard for the quantification of BPA due to its similar chemical and physical properties to the analyte, while being distinguishable by mass spectrometry.

Materials:

-

Sample matrix (e.g., environmental water, food extract)

-

This compound stock solution of a known concentration in an appropriate organic solvent (e.g., methanol)[7]

-

Bisphenol A calibration standards

-

Solid-Phase Extraction (SPE) cartridges (if sample cleanup and pre-concentration are required)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: To a known volume or weight of the sample, add a precise volume of the this compound internal standard stock solution.[6]

-

Extraction and Cleanup (if necessary): For complex matrices, perform a sample extraction and cleanup procedure, such as Solid-Phase Extraction (SPE).[5] The purpose of this step is to isolate the analytes of interest and remove interfering substances.

-

Analysis: Inject the prepared sample extract into the LC-MS/MS system. The chromatographic separation will resolve BPA and BPA-d16, and the mass spectrometer will detect and quantify each compound based on their specific mass-to-charge ratios.

-

Quantification: A calibration curve is generated by plotting the ratio of the peak area of the BPA standard to the peak area of the BPA-d16 internal standard against the concentration of the BPA standard. The concentration of BPA in the unknown sample is then determined by interpolating the ratio of its peak area to that of the internal standard on the calibration curve.

Visualizations

To further elucidate the experimental and logical workflows discussed, the following diagrams are provided.

Caption: Workflow for solubility determination using the shake-flask method.

Caption: Workflow for BPA analysis using BPA-d16 as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. thekeep.eiu.edu [thekeep.eiu.edu]

- 4. Bisphenol A - Wikipedia [en.wikipedia.org]

- 5. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 6. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Navigating the Stability and Storage of Bisphenol A-d16: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Bisphenol A-d16 (BPA-d16), a critical internal standard in various analytical methodologies. Ensuring the integrity of BPA-d16 is paramount for accurate and reproducible results in research and development. This document synthesizes available data on its stability, outlines best practices for storage, and provides insights into its potential degradation pathways.

Recommended Storage Conditions

Proper storage is the first line of defense in maintaining the stability of this compound. Based on information from safety data sheets and supplier recommendations, the following conditions are advised to ensure its long-term integrity.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. Refrigeration at 4°C is commonly recommended for solutions.[1][2] | Minimizes the rate of potential degradation reactions. |

| Light | Store away from light.[3] Use of amber vials is recommended. | Prevents photodegradation. |

| Moisture | Store in a dry place.[3][4] | Hydrolysis can be a potential degradation pathway for related compounds. |

| Atmosphere | Store in a well-ventilated place.[4] Keep container tightly closed.[4] | Prevents contamination and exposure to atmospheric components that could facilitate degradation. |

| Form | Neat (solid) form is generally more stable than solutions. | Reduces interaction with solvents and potential for solvent-mediated degradation. |

| In Solution | Prepare solutions fresh when possible. For storage of stock solutions, use a reliable solvent such as acetonitrile or methanol and store at low temperatures (-20°C for longer-term storage).[5] | Minimizes solvent-analyte interactions and degradation over time. |

Stability of this compound

While specific quantitative, long-term stability studies on this compound are not extensively available in public literature, its widespread and successful use as an internal standard in demanding analytical methods, such as LC-MS/MS, attests to its high stability under controlled analytical conditions.[5][6][7] The stability of deuterated standards is a key reason for their preference in quantitative analysis, as they are expected to behave almost identically to the analyte of interest but are distinguishable by mass spectrometry.

Due to the lack of direct stability data for BPA-d16, the stability of non-deuterated Bisphenol A (BPA) can be used as a reasonable surrogate for understanding its potential degradation profile. It is important to note that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which may confer slightly enhanced stability to BPA-d16.

Stability of Bisphenol A in Solution

Studies on the stability of non-deuterated BPA in various solvents and conditions provide valuable insights.

| Condition | Matrix | Duration | Observation |

| -20°C | Saliva | 4 months | Samples containing BIS-DMA showed high levels of BPA, while BPA itself was stable.[8] |

| -70°C | Saliva | Up to 4 months | BPA, BIS-DMA, and TEGDMA were found to be stable.[8] |

| 37°C | Water | 24 hours | Only slight decreases in BIS-DMA and no BPA formation were observed.[8] |

| 260-360°C | High-Temperature Water | 15 minutes | Recovery of BPA decreased from 87.8% to 11.1%.[9] |

| 260°C | High-Temperature Water | 15-75 minutes | Recovery of BPA decreased from 87.8% to 43.5%.[9] |

Experimental Protocols

While specific stability-indicating assay protocols for BPA-d16 are not detailed in the reviewed literature, a general experimental workflow for assessing the stability of an analytical standard can be outlined. This protocol is based on established principles of stability testing.

General Stability Testing Protocol Workflow

Caption: General workflow for conducting a stability study of this compound.

Potential Degradation Pathways

The degradation of Bisphenol A has been studied under various conditions, and these pathways can be considered as potential routes for the degradation of BPA-d16, although the reaction rates may differ due to the isotopic labeling. The primary degradation mechanisms involve oxidation.

Aerobic Biodegradation Pathway of Bisphenol A

One common degradation pathway for BPA in the presence of microorganisms involves the oxidation of a methyl group.

Caption: A potential aerobic biodegradation pathway for Bisphenol A.[10]

Ferrate Oxidation Pathway of Bisphenol A

Chemical oxidation, for instance by ferrate, can also lead to the degradation of BPA through a series of intermediate products.

Caption: Proposed degradation pathway of Bisphenol A by ferrate oxidation.[11]

Conclusion

This compound is a robust and stable internal standard crucial for the accurate quantification of Bisphenol A in various matrices. Adherence to recommended storage conditions—cool, dark, and dry environments—is essential for preserving its integrity. While specific quantitative stability data for BPA-d16 is limited, information on the stability of BPA provides a useful, albeit surrogate, guide. The provided experimental workflow and potential degradation pathways offer a framework for researchers to ensure the quality and reliability of their analytical standards and data. For critical applications, it is recommended that laboratories perform their own stability assessments of BPA-d16 solutions under their specific storage and handling conditions.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 4. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 9. deswater.com [deswater.com]

- 10. Stability of bisphenol A, triethylene-glycol dimethacrylate, and bisphenol A dimethacrylate in whole saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

GC-MS/MS Analysis of Bisphenols with Deuterated Standards: An Application Note and Protocol

Introduction

Bisphenols are a class of chemical compounds widely used in the manufacturing of polycarbonate plastics and epoxy resins, which are found in numerous consumer products, including food and beverage containers. Due to their potential as endocrine disruptors, the accurate and sensitive quantification of bisphenols in various matrices is of significant scientific and regulatory interest. This application note provides a detailed protocol for the analysis of bisphenols using gas chromatography-tandem mass spectrometry (GC-MS/MS) with deuterated internal standards for robust quantification. The use of isotope dilution with deuterated standards is a highly effective method to compensate for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

This section outlines the detailed methodologies for the extraction of bisphenols from both liquid and solid matrices, followed by derivatization to enhance volatility for GC-MS/MS analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water)

This protocol is designed for the extraction and concentration of bisphenols from water samples.

Materials:

-

C18 SPE Cartridges

-

Methanol (HPLC grade)

-

Deionized Water

-

100 mM Acetic Acid

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: To a 100 mL water sample, add the deuterated internal standard solution. Adjust the pH of the sample to 7 using 100 mM acetic acid.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through it, ensuring the sorbent bed does not go dry. Follow this with 3 mL of deionized water and then 1 mL of 100 mM acetic acid.

-

Sample Loading: Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for a minimum of 5 minutes.

-

Elution: Elute the retained bisphenols from the cartridge with 6 mL of methanol into a clean collection tube.

-

Concentration: Evaporate the methanol eluate to a volume of less than 500 μL under a gentle stream of nitrogen at a temperature below 40°C. Reconstitute the final volume to 500 μL with methanol. The sample is now ready for derivatization.

Protocol 2: Ultrasonic-Assisted Extraction for Solid Samples (e.g., Sediments, Tissues)

This protocol is suitable for the extraction of bisphenols from solid matrices.

Materials:

-

Methanol or Dichloromethane (HPLC grade)

-

Ultrasonic bath

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Weigh approximately 1 gram of the homogenized solid sample into a centrifuge tube.

-

Internal Standard Spiking: Spike the sample with the deuterated internal standard solution and allow it to equilibrate for 15-30 minutes.

-

Extraction: Add 10 mL of methanol (or dichloromethane) to the centrifuge tube.

-

Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 5000 rpm) for 10 minutes to pellet the solid material.

-

Supernatant Collection: Carefully decant the supernatant into a clean tube.

-

Repeat Extraction (Optional but Recommended): For exhaustive extraction, repeat steps 3-6 with a fresh portion of solvent and combine the supernatants.

-

Concentration and Filtration: Evaporate the combined supernatant to a small volume under a gentle stream of nitrogen. Reconstitute in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter. The sample is now ready for derivatization.

Protocol 3: Derivatization

Derivatization is a critical step to increase the volatility of the polar bisphenols for GC analysis. Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[1]

Materials:

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or Acetonitrile (anhydrous)

-

Heating block or oven

-

Vials with PTFE-lined caps

Procedure:

-

Solvent Evaporation: Ensure the extracted sample is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.

-

Reagent Addition: To the dry residue, add 50 μL of acetonitrile and 50 μL of BSTFA with 1% TMCS.[2]

-

Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or oven.[3]

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The derivatized sample is now ready for injection into the GC-MS/MS system.

GC-MS/MS Instrumental Parameters

The following are typical instrumental parameters for the analysis of derivatized bisphenols. These may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | ZB-5 or DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3][4] |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 280-305°C[4] |

| Carrier Gas | Helium at a constant flow or pressure (e.g., 100 kPa)[4] |

| Oven Program | Initial: 120°C for 1 min, Ramp: 10°C/min to 300°C, Hold: 6 min[4] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |

| Ion Source Temperature | 200°C[4] |

| MS Interface Temperature | 280-305°C[4] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-MS/MS analysis of selected bisphenols using deuterated internal standards. Values can vary depending on the matrix and specific experimental conditions.

| Bisphenol | Deuterated Standard | LOD (ng/L) | LOQ (ng/L) | Recovery (%) |

| Bisphenol A (BPA) | BPA-d16 | 1 - 50 | 5 - 150 | 87 - 133[4] |

| Bisphenol S (BPS) | BPS-d8 | 1 - 50 | 5 - 150 | 87 - 133[4] |

| Bisphenol F (BPF) | BPF-d10 | 1 - 50 | 5 - 150 | 87 - 133[4] |

| Bisphenol AF (BPAF) | BPAF-d12 | 1 - 50 | 5 - 150 | 87 - 133[4] |

LOD: Limit of Detection; LOQ: Limit of Quantification. Data compiled from multiple sources for illustrative purposes.

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for GC-MS/MS analysis of bisphenols.

Isotope Dilution Principle

Caption: Logical relationship in the isotope dilution method for accurate quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. library.dphen1.com [library.dphen1.com]

- 4. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BPA Analysis using Solid-Phase Extraction (SPE) and BPA-d16 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of Bisphenol A (BPA) from various matrices using Solid-Phase Extraction (SPE). The use of deuterated BPA (BPA-d16) as an internal standard is incorporated to ensure high accuracy and precision in quantitative analysis.

Introduction

Bisphenol A (BPA) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins commonly found in food and beverage containers.[1][2] Due to its potential endocrine-disrupting properties, there is a significant concern about its migration into food and the environment, leading to human exposure.[1][2] Accurate and sensitive analytical methods are crucial for monitoring BPA levels in various matrices. Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of BPA from complex samples prior to chromatographic analysis.[3][4][5] The use of an isotopically labeled internal standard, such as BPA-d16, is essential to correct for analyte losses during sample preparation and for variations in instrument response, thereby improving the reliability of the analytical results.[6][7]

Data Presentation: Quantitative Performance of SPE Methods for BPA Analysis

The following tables summarize the quantitative data from various studies on the solid-phase extraction of BPA from different sample matrices. These tables provide a comparative overview of the method's performance in terms of recovery, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Recovery of BPA using SPE from Various Matrices

| Sample Matrix | SPE Sorbent | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| River Water | Isotope Molecularly Imprinted Polymer (IMIP) | Not Specified | >99.8 | 3.7 | [8] |

| Human Serum | Molecularly Imprinted Polymer (MIP) | Not Specified | 65.80 | <7.9 | [9] |

| Pig Urine | Molecularly Imprinted Polymer (MIP) | Not Specified | 82.32 | <7.9 | [9] |

| Tap Water | Molecularly Imprinted Polymer (MIP) | Not Specified | 76.00 | <7.9 | [9] |

| Shrimp | Molecularly Imprinted Polymer (MIP) | Not Specified | 75.97 | <7.9 | [9] |

| Milk | C18 | 5 ng/g | 97 - 104 | <20 | [7] |

| Milk | C18 | 50, 500 ng/g | 97 - 104 | <6 | [7] |

| Water | C18 | 15 ng/mL | 90 - 100 | Not Specified | [10] |

| Wastewater | Not Specified | 4 µg/L | 87 - 133 | <13 | [11] |

| Cheese | Not Specified | 3 µg/kg | 97.6 - 102.3 | Not Specified | [12] |

| Cheese | Not Specified | 30 µg/kg | 88.7 - 99.7 | Not Specified | [12] |

| Infant Formula | AFFINIMIP® SPE Bisphenols | 1 and 2 µg/L | >80 | Not Specified | [2] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for BPA Analysis

| Sample Matrix | Analytical Method | LOD | LOQ | Reference |

| River Water | LC-MS | 1 ppt (ng/L) | Not Specified | [8] |

| Seminal Fluid | LC-MS/MS | 0.018–0.048 ng/mL | Not Specified | [4] |

| Breast Milk | LC-UV | 0.75 ng/mL | Not Specified | [4] |

| Wastewater | GC-MS(SIM) | 1–50 ng/L | Not Specified | [11] |

| Barreled Drinking Water | SPE-LC-MS | 7.0 ng L⁻¹ | Not Specified | [13] |

| Human Urine | HPLC-FLD | Not Specified | 11.42–22.35 ng mL⁻¹ | [14] |

| Rodent Plasma (Free BPS) | UPLC-MS-MS | 1.15 ng/mL | 5 ng/mL | [15] |

| Rodent Plasma (Total BPS) | UPLC-MS-MS | 0.862 ng/mL | 5 ng/mL | [15] |

| Cheese | HPLC-FD | 0.16-0.39 µg/kg | 0.53-1.30 µg/kg | [12] |

Experimental Protocols

General Solid-Phase Extraction (SPE) Protocol for BPA Analysis

This protocol provides a general workflow for the extraction of BPA from liquid samples. Specific volumes and reagents may need to be optimized depending on the sample matrix and the SPE cartridge used.

Materials:

-

SPE cartridges (e.g., C18, Oasis HLB, or Molecularly Imprinted Polymers)

-

BPA standard solution

-

BPA-d16 internal standard solution

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or deionized)

-

Formic acid or Acetic acid

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

For aqueous samples (e.g., water, urine), acidify the sample to a pH of approximately 5-7 using formic or acetic acid.[10][16]

-

For protein-containing samples (e.g., serum, plasma), precipitate proteins by adding acetonitrile or methanol, vortex, and centrifuge. Collect the supernatant.

-

For fatty samples (e.g., milk), dilute the sample with a water-methanol mixture (e.g., 8:1 v/v) to reduce viscosity.[17]

-

Spike the prepared sample with a known concentration of BPA-d16 internal standard.

-

-

SPE Cartridge Conditioning:

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-5 mL/min).[16]

-

-

Washing:

-

Drying:

-

Dry the SPE cartridge under vacuum or by passing nitrogen gas for 5-10 minutes to remove any remaining wash solvent.[10]

-

-

Elution:

-

Evaporation and Reconstitution:

Detailed Protocol for BPA Extraction from Water Samples

This protocol is a specific application of the general procedure for the analysis of BPA in water samples.

Procedure:

-

Sample Collection and Preservation: Collect 100 mL of the water sample in a clean glass container. If not analyzed immediately, store at 4°C.

-

Sample Preparation: Adjust the pH of the 100 mL water sample to 7 with 100 mM acetic acid.[10] Spike the sample with the BPA-d16 internal standard.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.[16]

-

Sample Loading: Load the prepared water sample onto the cartridge at a flow rate of approximately 5 mL/min.[10]

-

Washing: Wash the cartridge with 5 mL of deionized water.[10]

-

Drying: Dry the cartridge under vacuum for 5 minutes.[10]

-

Elution: Elute the analytes with 6 mL of methanol.[10]

-

Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.[10] Reconstitute the residue in 500 µL of the mobile phase (e.g., a mixture of acetonitrile and water).[18] The sample is now ready for LC-MS/MS analysis.

Visualization of the Experimental Workflow

The following diagrams illustrate the key steps in the sample preparation and analysis workflow.

Caption: General workflow for BPA sample preparation using SPE.

Caption: Key steps involved in the solid-phase extraction process.

References

- 1. Bisphenol A Analysis in Food by SPME [sigmaaldrich.com]

- 2. affinisep.de [affinisep.de]

- 3. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]

- 4. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

- 7. researchgate.net [researchgate.net]

- 8. library.dphen1.com [library.dphen1.com]

- 9. Selective solid-phase extraction of bisphenol A using molecularly imprinted polymers and its application to biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extraction of BPA [bio-protocol.org]

- 17. library.dphen1.com [library.dphen1.com]

- 18. HPLC Analysis of BPA (Bisphenol A) at 1 ng/mL in Milk on Ascentis® Express C18 after Solid Phase Extraction using SupelMIP® SPE - Bisphenol A application for HPLC, application for SPE | Sigma-Aldrich [sigmaaldrich.com]

Application Note: High-Throughput Quantitation of Bisphenol A (BPA) in Human Serum using Isotope Dilution LC-MS/MS with Bisphenol A-d16 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Bisphenol A (BPA) in human serum. The protocol employs a stable isotope-labeled internal standard, Bisphenol A-d16 (BPA-d16), for accurate quantitation using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The sample preparation involves a straightforward solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure, ensuring high recovery and removal of matrix interferences. This method provides the necessary sensitivity and selectivity for the reliable determination of BPA in human serum at trace levels, making it suitable for clinical research and toxicological studies.

Introduction

Bisphenol A (BPA) is an industrial chemical used in the production of polycarbonate plastics and epoxy resins.[1] Human exposure to BPA is widespread, and concerns have been raised about its potential endocrine-disrupting properties and adverse health effects. Accurate measurement of BPA in human serum is crucial for assessing exposure levels and understanding its potential impact on human health. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high precision and accuracy by correcting for matrix effects and variations in sample processing. This application note describes a validated UPLC-MS/MS method for the quantitation of BPA in human serum, utilizing BPA-d16 as an internal standard to ensure reliable results.

Experimental Protocols

Materials and Reagents

-

Bisphenol A (BPA), analytical standard (≥99% purity)

-

This compound (BPA-d16), analytical standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Ammonium acetate

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)[2]

-

Human serum (blank, for calibration standards and quality controls)

Preparation of Stock and Working Solutions

-

BPA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of BPA in 10 mL of methanol.

-

BPA-d16 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of BPA-d16 in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the BPA stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

IS Working Solution: Dilute the BPA-d16 stock solution with the same solvent mixture to a final concentration of 25 ng/mL.[3]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Spiking: To 250 µL of human serum, add 25 µL of the IS working solution (25 ng/mL BPA-d16). For calibration standards and quality control samples, add the appropriate volume of BPA working standard solution.

-

Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[4]

-

Sample Loading: Load the spiked serum sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

-

Elution: Elute the analytes with 3 mL of methanol.[4]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Spiking: To 100 µL of serum, add the internal standard (BPA-d16).

-

Acidification: Add 100 µL of 0.2 M HCl.[1]

-

Extraction: Add 1.0 mL of chloroform, vortex for 1 minute, and centrifuge.[1]

-

Collection and Evaporation: Collect the organic layer and evaporate to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Chromatographic System: Agilent 1290 Series UHPLC or equivalent.[5]

-

Column: Phenomenex Kinetex F5 reversed-phase column (100 x 4.6 mm, 2.6 µm) or equivalent.[6]

-

Mobile Phase A: 0.01% acetic acid in ultrapure water.[5]

-

Mobile Phase B: 0.01% acetic acid in methanol.[5]

-

Flow Rate: 0.400 mL/minute.[5]

-

Injection Volume: 5 µL.[5]

-

Column Temperature: 45 °C.[5]

-

Mass Spectrometer: Agilent 6470 LC/ESI-TQ or equivalent.[5]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]

-

MRM Transitions:

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method, with data compiled from various studies for comparison.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| BPA | 0.01 - 100 | > 0.99 | [7] |

| BPA | 10 - 2000 | > 0.997 | [8] |

| BPA | 0.1 - 100 | > 0.991 | [6] |

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Matrix | Reference |

| BPA | 0.05 | 0.1 | Umbilical Cord Serum | [2] |

| Free BPA | - | 0.01 | Serum | [7] |

| BPA | 5 | 10 | Human Plasma | [8] |

| BPA | 0.03 | 0.12 | Testis Tissue | [6] |

| BPA | 0.1 | - | Serum | [9] |

Table 3: Recovery and Precision

| Matrix | Spiked Concentration (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |

| Bovine Serum | 0.8, 8, 20 | 71 - 119 | 0.4 - 12.1 | 4.3 - 14.2 | [10] |

| Serum | 3.0 (ppb) | 78.6 | - | - | [1] |

| Serum | - | 80 - 130 | - | - | [7] |

| Human Plasma | 10, 50, 100 | 84.6 - 99.44 | < 15 | < 15 | [8] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitation of BPA in human serum using the SPE-based sample preparation and UPLC-MS/MS analysis.

Caption: Workflow for BPA quantitation in human serum.

Conclusion

The presented UPLC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantitation of BPA in human serum. The detailed protocol, including sample preparation and instrumental analysis, along with the summarized performance data, offers a comprehensive resource for researchers in the fields of toxicology, environmental health, and drug development. The use of an isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the high quality of the data.

References

- 1. library.dphen1.com [library.dphen1.com]

- 2. Bisphenol-A (BPA), BPA glucuronide, and BPA sulfate in mid-gestation umbilical cord serum in a Northern and Central California population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Selective solid-phase extraction of bisphenol A using molecularly imprinted polymers and its application to biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of free and conjugated forms of bisphenol A in human urine and serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of a simple extraction procedure for bisphenol A identification from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Bisphenol A in Wastewater by Isotope Dilution

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Bisphenol A (BPA) in wastewater samples using isotope dilution mass spectrometry. The methodologies described herein are compiled from validated analytical methods to ensure high accuracy, precision, and sensitivity.

Introduction

Bisphenol A (2,2-bis(4-hydroxyphenyl)propane) is a high-production-volume industrial chemical used primarily in the manufacturing of polycarbonate plastics and epoxy resins. Its widespread use leads to its frequent detection in various environmental matrices, including wastewater.[1][2] Due to its classification as an endocrine-disrupting chemical, accurate and sensitive monitoring of BPA in wastewater is crucial for assessing environmental contamination and the effectiveness of treatment processes.[3]

Isotope dilution mass spectrometry is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and instrument response.[3][4] This approach is particularly well-suited for complex matrices like wastewater.

Experimental Protocols

This section details the complete workflow for the analysis of BPA in wastewater, from sample collection to final quantification.

Sample Collection and Storage

-

Collection: Collect wastewater samples in clean, amber glass bottles to prevent photodegradation and potential contamination from plastic containers.

-

Storage: Immediately after collection, store the samples at 4°C. For long-term storage, freeze the samples at -20°C to minimize degradation of BPA.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the extraction and preconcentration of BPA from aqueous samples.[5][6]

Materials:

-

Wastewater sample

-

Isotope-labeled internal standard (e.g., ¹³C₁₂-BPA or d₁₆-BPA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetone

-

Dichloromethane

-

Milli-Q water or equivalent

-

SPE cartridges (e.g., Agilent Bond Elut PPL, UCT ENVIRO-CLEAN® C18)[5][7]

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Spiking: To a known volume of the wastewater sample (e.g., 100 mL), add a precise amount of the isotope-labeled internal standard solution.[7]

-

Cartridge Conditioning:

-

Precondition the SPE cartridge with 5 mL of methanol/acetonitrile (1:1), followed by 5 mL of Milli-Q water.[5] Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the spiked wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[7]

-

Washing: Wash the cartridge with 5 mL of Milli-Q water to remove interfering substances.[5]

-

Drying: Dry the cartridge under vacuum for at least 30 minutes to remove residual water.[5]

-

Elution: Elute the retained BPA and the internal standard from the cartridge with an appropriate solvent. A common elution solvent is a mixture of methanol/acetonitrile (1:1) followed by acetone or dichloromethane.[5]

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature below 40°C.[7]

-

Reconstitution: Reconstitute the residue in a small, known volume (e.g., 0.5 mL) of the mobile phase used for the LC-MS/MS analysis.[5]

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., Ascentis® Express C18).[8]

-

Mobile Phase: A gradient of methanol or acetonitrile and water (often with a small amount of additive like acetic acid or ammonium acetate to improve ionization).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Held at a constant temperature, for example, 35°C.[4]

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is common for BPA analysis.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both native BPA and the isotope-labeled internal standard are monitored.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Bisphenol A | 227.1 | 212.1 | 133.1 |

| ¹³C₁₂-BPA | 239.1 | 224.1 | 144.1 |

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.

Quantification

Quantification is performed using the isotope dilution method. A calibration curve is constructed by plotting the ratio of the peak area of the native BPA to the peak area of the isotope-labeled internal standard against the concentration of the native BPA. The concentration of BPA in the wastewater sample is then calculated from this calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of BPA in wastewater using isotope dilution mass spectrometry.

Table 1: Method Detection and Quantification Limits

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| BSLPME-GC-MS | 0.30 ng/g | 0.99 ng/g | [9][10] |

| SPE-GC/MS(SIM) | 1–50 ng/L | - | [11] |

| UPLC-MS/MS | 0.87 to 5.72 ng L⁻¹ | 10.0 to 50.0 ng L⁻¹ | [12] |

| GC-MS | 0.004 µg/L | 0.013 µg/L | [1] |

Table 2: Recovery and Precision Data

| Method | Spiked Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| SSLPME-ID⁴-GC-MS | 169.9 ng g⁻¹ | 99.9 ± 0.8% | - | [13][14] |

| BSLPME-ID4-GC-MS | ~200 ng/g | 100.0 ± 0.5% | - | [9][10] |

| SPE-GC/MS(SIM) | - | 87–133% | < 13% | [11] |

| UPLC-MS/MS | - | > 90% | < 11.03% | [12] |

| UCT ENVIRO-CLEAN® SPE C18 | 15.00 ng/mL | 90–100% | - | [7] |

Table 3: Reported Concentrations of BPA in Wastewater

| Sample Type | Concentration Range | Reference |

| Wastewater | 16–1465 ng/L | [11] |

| Raw Wastewater | up to 84,000 ng/L | [11] |

| Wastewater Influent | 7.69 µg/L | [2] |

| Wastewater Effluent | 3.17 µg/L | [2] |

| Wastewater | 0.07 µg L⁻¹ to 1.68 µg L⁻¹ | [15] |

| Treated Effluent | 0.41 µg L⁻¹ | [15] |

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of BPA in wastewater using isotope dilution LC-MS/MS.

Logical Relationship of Isotope Dilution

Caption: Principle of quantification by isotope dilution mass spectrometry.

References

- 1. Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS) [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. db-thueringen.de [db-thueringen.de]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Determination of Bisphenol A in Drinking Water [sigmaaldrich.com]

- 9. library.dphen1.com [library.dphen1.com]

- 10. researchgate.net [researchgate.net]

- 11. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peerj.com [peerj.com]

- 13. Assessment of different isotope dilution strategies and their combination with switchable solvent-based liquid phase microextraction prior to the quantification of bisphenol A at trace levels via GC-MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for BPA-d16 in Food Contact Material Migration Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bisphenol A (BPA) is a chemical compound used in the manufacturing of polycarbonate plastics and epoxy resins, which are commonly found in food contact materials (FCMs).[1] Due to concerns about its potential endocrine-disrupting properties and adverse effects on the human immune system, regulatory bodies worldwide have established stringent limits on its migration into food.[2] The European Union, for instance, has moved towards a near-complete prohibition on the use of BPA in FCMs, necessitating highly sensitive and accurate analytical methods for compliance testing.[2][3] This application note provides a detailed protocol for the determination of BPA migration from FCMs into food simulants using an isotope dilution method with deuterated Bisphenol A (BPA-d16) as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of BPA-d16 is critical for correcting variations in analytical response, sample extraction losses, and matrix effects, thereby ensuring accurate quantification at trace levels.[4]

Regulatory Context and Migration Limits

The regulatory landscape for BPA in food contact materials has evolved significantly. In the European Union, the specific migration limit (SML) was previously set at 0.05 mg/kg of food.[2][5] However, following a re-evaluation by the European Food Safety Authority (EFSA) which resulted in a drastically lower Tolerable Daily Intake (TDI), the regulations have become much stricter.[1][2]

Commission Regulation (EU) 2024/3190, amending Regulation (EU) No 10/2011, effectively bans the use of BPA in most plastic food contact materials.[1][2][6] For compliance verification, migration of BPA must not be detectable, with a required method detection limit of 1 µg/kg (0.001 mg/kg) for testing.[1][2] This underscores the need for highly sensitive analytical methodologies.

| Regulation | Jurisdiction | Specific Migration Limit (SML) | Required Limit of Detection (LOD) |

| Commission Regulation (EU) 2024/3190 | European Union | Prohibition of use (with few exceptions) | 1 µg/kg (0.001 mg/kg)[1][2] |

| Former Regulation (EU) 2018/213 | European Union | 0.05 mg/kg[7] | Not specified at this level |

Principle of Isotope Dilution using BPA-d16

Isotope Dilution Mass Spectrometry (ID-MS) is a gold-standard analytical technique for quantitative analysis. The principle involves adding a known amount of an isotopically labeled version of the analyte (in this case, BPA-d16) to the sample at the beginning of the analytical process.[4]